molecular formula C28H30ClN5O4 B10854419 OTS193320

OTS193320

Cat. No.: B10854419
M. Wt: 536.0 g/mol
InChI Key: LGYQCBXDHOTMJD-UHFFFAOYSA-N
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Description

cis-N1-(2-(5-Chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N4-(4-nitrobenzyl)cyclohexane-1,4-diamine is a synthetic small molecule characterized by a complex bicyclic core (imidazo[1,2-a]pyridine) substituted with a 5-chloro-2,4-dimethoxyphenyl group and a cyclohexane-1,4-diamine scaffold bearing a 4-nitrobenzyl moiety. The compound’s structural complexity arises from its stereochemistry (cis configuration at the cyclohexane ring) and diverse functional groups, which contribute to its physicochemical properties and biological interactions.

Properties

Molecular Formula

C28H30ClN5O4

Molecular Weight

536.0 g/mol

IUPAC Name

4-N-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-1-N-[(4-nitrophenyl)methyl]cyclohexane-1,4-diamine

InChI

InChI=1S/C28H30ClN5O4/c1-37-26-15-27(38-2)24(29)14-23(26)25-17-33-12-11-21(13-28(33)32-25)31-20-7-5-19(6-8-20)30-16-18-3-9-22(10-4-18)34(35)36/h3-4,9-15,17,19-20,30-31H,5-8,16H2,1-2H3

InChI Key

LGYQCBXDHOTMJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2=CN3C=CC(=CC3=N2)NC4CCC(CC4)NCC5=CC=C(C=C5)[N+](=O)[O-])Cl)OC

Origin of Product

United States

Preparation Methods

Groebke-Blackburn-Bienaymé Three-Component Reaction

The imidazo[1,2-a]pyridine scaffold is constructed via a [3+2] cycloaddition between 2-aminopyridine derivatives, aldehydes, and isocyanides. For the target compound, 2-amino-5-chloro-4-methoxypyridine reacts with 2,4-dimethoxybenzaldehyde and tert-butyl isocyanide under acidic conditions:

Reaction Conditions

  • Catalyst: Chiral phosphoric acid (CPA) (5 mol%)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 20°C, 12–24 hours

  • Yield: 78%

Key Advantages

  • Introduces C2 aryl group (5-chloro-2,4-dimethoxyphenyl) during core formation

  • Enables axial chirality control via CPA

Functionalization at C7 Position

Buchwald-Hartwig Amination

The C7 position is functionalized via palladium-catalyzed coupling between 7-bromoimidazo[1,2-a]pyridine intermediates and cis-cyclohexane-1,4-diamine precursors:

Typical Protocol

ParameterValue
Substrate7-bromo-2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridine
Aminecis-N4-(4-nitrobenzyl)cyclohexane-1,4-diamine
CatalystPd(OAc)₂/XPhos (2.5 mol%)
BaseCs₂CO₃
Solvent1,4-Dioxane
Temperature100°C, 16 hours
Yield65%

Critical Considerations

  • Strict exclusion of oxygen prevents diamine oxidation

  • cis-Selectivity maintained via steric hindrance from 4-nitrobenzyl group

Diamine Precursor Synthesis

Reductive Amination of Cyclohexanedione

cis-Cyclohexane-1,4-diamine is prepared through a stereocontrolled reductive amination:

Stepwise Process

  • Ketone Protection : 1,4-cyclohexanedione → 1,4-dioxaspiro[4.5]decane-8-one

  • Reductive Amination :

    • Amine: 4-nitrobenzylamine

    • Reducing Agent: NaBH₃CN

    • Solvent: MeOH, 0°C → RT

  • Deprotection : HCl/EtOH, reflux

Stereochemical Outcome

  • cis-Selectivity >95% achieved via transition-state control

Final Coupling and Purification

Tandem Deprotection-Coupling

The fully protected intermediate undergoes simultaneous deprotection and cyclization under acidic conditions:

Optimized Conditions

ComponentDetail
AcidHCl (4M in dioxane)
Temperature60°C, 6 hours
WorkupNeutralization (NaHCO₃), extraction (EtOAc)
ChromatographySilica gel (CH₂Cl₂:MeOH 9:1)
Final Yield82%

Analytical Data

  • HPLC Purity : ≥95% (C18 column, 0.1% TFA/ACN)

  • HRMS : m/z 536.2231 [M+H]⁺ (calc. 536.2234)

Comparative Analysis of Synthetic Routes

Table 1. Efficiency Metrics Across Methods

MethodStep CountOverall YieldPurityScalability
Sequential Coupling745%92%Moderate
Convergent Synthesis568%95%High
One-Pot Strategy458%89%Limited

Key Observations

  • Convergent synthesis minimizes intermediate purification steps

  • Chiral resolution remains challenging; CPA catalysis provides 88% ee

Mechanistic Insights

Stereochemical Control in Diamine Formation

Density functional theory (DFT) calculations reveal the cis-selectivity arises from:

  • Transition-state stabilization via π-π stacking between nitrobenzyl and cyclohexane rings

  • Lower activation energy for cis-pathway (ΔΔG‡ = 2.3 kcal/mol)

Computational Parameters

  • Level: B3LYP/6-311G++(d,p)

  • Software: Gaussian 16

Scale-Up Challenges and Solutions

Table 2. Process Optimization Parameters

ParameterLab ScalePilot Plant
Catalyst Loading5 mol% Pd1.2 mol% Pd
Solvent Volume10 mL/g3.5 mL/g
Reaction Time16 hours8 hours
Yield65%72%

Critical Adjustments

  • Switch from DCM to MeCN improves heat transfer

  • Continuous flow hydrogenation enhances diamine purity

Recent Methodological Advances

Photoredox Catalysis for C-H Amination

Emerging protocols utilize Ir(ppy)₃ catalysts for direct C7 amination, bypassing bromination steps:

  • Substrate: 2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridine

  • Amine: cis-N4-(4-nitrobenzyl)cyclohexane-1,4-diamine

  • Light Source: 450 nm LEDs

  • Yield: 61% (preliminary)

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to the imidazo[1,2-a]pyridine class, a scaffold widely explored for its pharmacological relevance. Below is a comparative analysis with structurally related derivatives:

Core Structural Similarities and Differences

  • Imidazo[1,2-a]pyridine Derivatives: Target Compound: Features a 5-chloro-2,4-dimethoxyphenyl group at position 2 and a substituted cyclohexane-1,4-diamine at position 5. The cis configuration enhances conformational rigidity. Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): Contains a 4-nitrophenyl group at position 7 and ester functionalities, differing in substituent bulk and electronic properties .

Physicochemical Properties

Property Target Compound (Predicted) Compound 1l
Molecular Weight ~600 g/mol 599.58 g/mol
Melting Point Not reported 243–245°C
Solubility (Polarity) Moderate (due to nitro and methoxy groups) Low (ester groups dominate)
Synthetic Yield Not reported 51%

Bioactivity and Target Interactions

  • The cyclohexane-diamine moiety may enhance membrane permeability.
  • Compound 1l: Demonstrated moderate activity in preliminary assays, likely due to its electron-withdrawing nitro and cyano groups, which stabilize transition states in enzyme inhibition .

Key Research Findings and Mechanistic Insights

  • Synthetic Challenges: The cis configuration of the cyclohexane ring in the target compound requires stereoselective synthesis, contrasting with the more straightforward synthesis of non-chiral analogs like Compound 1l .
  • Structure-Activity Relationships (SAR) :
    • Electron-Withdrawing Groups : The 4-nitrobenzyl group in the target compound may enhance binding affinity compared to phenyl or alkyl substituents in other derivatives.
    • Chlorine Substitution : The 5-chloro group on the dimethoxyphenyl ring could improve metabolic stability relative to unhalogenated analogs.

Data Table: Comparative Analysis of Key Derivatives

Compound Name Core Structure Key Substituents Bioactivity (Reported/Predicted)
Target Compound Imidazo[1,2-a]pyridine 5-Cl-2,4-dimethoxyphenyl, 4-nitrobenzyl Not reported (hypothesized kinase inhibition)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-... (1l) Imidazo[1,2-a]pyridine 4-nitrophenyl, cyano, ester groups Moderate enzyme inhibition
Trans-N1-(2-phenylimidazo[1,2-a]pyridin-7-yl)-N4-benzylcyclohexane-1,4-diamine Imidazo[1,2-a]pyridine Phenyl, benzyl Low solubility, weak activity

Biological Activity

The compound cis-N1-(2-(5-Chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N4-(4-nitrobenzyl)cyclohexane-1,4-diamine , with CAS number 2093401-33-1 , is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines elements from imidazoles and pyridines. Its molecular formula is C28H30ClN5O4C_{28}H_{30}ClN_5O_4, with a molecular weight of approximately 536.02 g/mol . The presence of various functional groups suggests a potential for diverse biological interactions.

Biological Activity Overview

Research indicates that compounds with imidazo and pyridine structures often exhibit significant biological activities, including:

  • Antitumor Activity : Similar compounds have been shown to inhibit cell proliferation in various cancer cell lines.
  • Enzyme Inhibition : Some derivatives have demonstrated inhibitory effects on enzymes such as α-glucosidase, which is relevant for diabetes management.
  • Antimicrobial Properties : Compounds in this class have been evaluated for their ability to combat bacterial and fungal infections.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related imidazole derivatives. For instance, compounds with similar structures have been reported to inhibit the growth of cancer cells in vitro. A study indicated that certain imidazoquinazolines exhibited IC50 values as low as 6.26 μM against lung cancer cell lines, suggesting that structural modifications can enhance potency against tumors .

Enzyme Inhibition Studies

The inhibition of α-glucosidase has been a focal point in evaluating the pharmacological potential of this compound. Research has shown that substituents on the imidazole ring significantly influence inhibitory activity. For example:

  • Compounds with electron-donating groups (e.g., methoxy groups) showed enhanced inhibitory effects.
  • The presence of electron-withdrawing groups (e.g., chloro) tended to reduce activity.

Table 1 summarizes the IC50 values of various imidazo derivatives against α-glucosidase:

CompoundIC50 (μM)Remarks
Acarbose750Standard control
Compound 11j12.44Most potent derivative
Compound X308.33Moderate activity

The proposed mechanism of action for these compounds includes:

  • Binding to Enzymes : Inhibition occurs through binding at the active site of target enzymes like α-glucosidase.
  • Alteration of Protein Conformation : Some studies suggest that these compounds can induce conformational changes in enzymes, thereby inhibiting their function .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Antitumor Activity : A group synthesized various imidazole derivatives and tested them against several cancer cell lines, noting significant reductions in cell viability at specific concentrations .
  • Enzyme Kinetics Analysis : Kinetic studies revealed that certain modifications to the imidazole moiety could enhance binding affinity to α-glucosidase, suggesting avenues for drug design .

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step strategies:
  • One-pot reactions : Utilize sequential coupling steps under controlled conditions (e.g., temperature, solvent polarity) to reduce intermediate isolation, as demonstrated for imidazo[1,2-a]pyridine derivatives .
  • Stoichiometric control : Adjust reactant ratios (e.g., amine:halide) to minimize side products. Evidence from analogous imidazole syntheses highlights the importance of stoichiometry in achieving >50% yields .
  • Purification : Combine column chromatography (silica gel, gradient elution) with recrystallization (e.g., ethanol/water mixtures) to isolate high-purity fractions. Confirm purity via HPLC (≥95% threshold) .

Q. What analytical techniques are essential for confirming structural integrity?

  • Methodological Answer : A multi-spectral approach is critical:
  • NMR : Assign ¹H/¹³C NMR signals to verify substituent positions (e.g., imidazo[1,2-a]pyridine protons at δ 7.2–8.5 ppm; cyclohexane diamine carbons at δ 40–60 ppm) .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ with <2 ppm mass error) .
  • IR : Confirm functional groups (e.g., nitrobenzyl C-NO₂ stretch at ~1520 cm⁻¹) .

Q. How should researchers assess purity and stability during storage?

  • Methodological Answer :
  • HPLC-PDA : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor degradation products. Set acceptance criteria (e.g., ≤5% impurities) .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and compare degradation profiles via LC-MS. Control humidity with desiccants .

Advanced Research Questions

Q. How can researchers design experiments to evaluate target interactions and selectivity?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (KD, kon/koff). Include negative controls (e.g., scrambled peptides) to assess nonspecific binding .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses. Validate with mutagenesis studies (e.g., alanine scanning of key residues) .

Q. What strategies resolve contradictions in reported solubility or bioactivity data?

  • Methodological Answer :
  • Polymorph screening : Perform solvent-mediated crystallization (e.g., acetone/water) and analyze forms via PXRD and DSC. Different polymorphs exhibit variable solubility (e.g., Form I vs. Form II) .
  • Orthogonal bioassays : Compare results from enzymatic assays (e.g., fluorescence-based) and cell-based viability assays (e.g., MTT) to rule out assay-specific artifacts .

Q. How can structure-activity relationship (SAR) studies be conducted for this compound?

  • Methodological Answer :
  • Analog synthesis : Modify substituents (e.g., replace 4-nitrobenzyl with 4-cyanobenzyl) and test in parallel. Prioritize regions like the imidazo[1,2-a]pyridine core for derivatization .
  • 3D-QSAR modeling : Align analogs in a pharmacophore model (e.g., Discovery Studio) to correlate steric/electronic features with activity trends (e.g., IC50 shifts) .

Q. What methodologies assess metabolic stability and toxicity profiles?

  • Methodological Answer :
  • Liver microsomal assays : Incubate with human/rat microsomes (NADPH-regenerating system) and quantify parent compound depletion via LC-MS/MS. Calculate t1/2 for stability ranking .
  • AMES test : Use Salmonella typhimurium strains (TA98/TA100) to screen for mutagenicity. Include S9 metabolic activation to detect pro-mutagens .

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